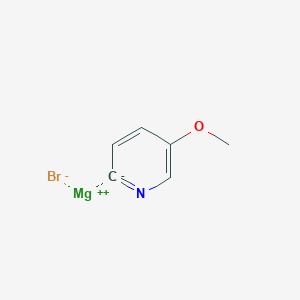
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF (2,4,5-TMPZnBr) is an organometallic compound containing zinc and bromine. It is a colorless liquid at room temperature and is soluble in organic solvents such as tetrahydrofuran (THF). 2,4,5-TMPZnBr is used as a reagent in organic synthesis, particularly in the synthesis of alkyl halides and alkenes. It is also used in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts.
Aplicaciones Científicas De Investigación
2,4,5-TMPZnBr has been used in a variety of scientific research applications. It has been used in the synthesis of alkyl halides and alkenes, as well as in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts. It has also been used in the synthesis of a variety of organic compounds including amines, alcohols, and carboxylic acids. Additionally, 2,4,5-TMPZnBr has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Mecanismo De Acción
2,4,5-TMPZnBr is an organometallic compound and its mechanism of action is based on its ability to form complexes with organic molecules. It can form complexes with alkyl halides, alkenes, and other organic molecules. These complexes can then be used as catalysts in organic synthesis reactions.
Biochemical and Physiological Effects
2,4,5-TMPZnBr is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-TMPZnBr has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents such as 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is also important to note that 2,4,5-TMPZnBr is a strong oxidizing agent and should be handled with care.
Direcciones Futuras
The use of 2,4,5-TMPZnBr in laboratory experiments is still relatively new, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis reactions, and the development of new pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2,4,5-TMPZnBr and its potential biochemical and physiological effects.
Métodos De Síntesis
2,4,5-TMPZnBr can be synthesized from the reaction of 2,4,5-trimethylphenol with zinc bromide in 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the resulting product is a colorless liquid. The reaction is typically carried out in a three-necked flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically complete within a few hours.
Propiedades
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylzinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














